molecular formula C23H29N3O3S2 B11344354 {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]methanone

{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]methanone

Cat. No.: B11344354
M. Wt: 459.6 g/mol
InChI Key: CZKIPSFJSJLCCV-XBXARRHUSA-N
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Description

1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE is a complex organic compound with a unique structure that includes a phenylpropene group, a thiophene-sulfonyl group, and a piperidine-piperazine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE typically involves multiple steps:

    Formation of the Phenylpropene Group: This can be achieved through the aldol condensation of benzaldehyde with acetone, followed by dehydration to form the (2E)-3-phenylprop-2-en-1-one.

    Introduction of the Thiophene-Sulfonyl Group: This step involves the sulfonylation of thiophene using sulfonyl chloride in the presence of a base.

    Formation of the Piperidine-Piperazine Backbone: This can be synthesized by reacting piperidine with piperazine in the presence of a suitable catalyst.

    Coupling Reactions: The final compound is formed by coupling the phenylpropene group with the thiophene-sulfonyl-piperidine-piperazine intermediate under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The phenylpropene group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or H2/Pd (hydrogen with palladium catalyst) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studied for its interactions with biological macromolecules.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Industry: Possible applications in the synthesis of advanced polymers or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets. The phenylpropene group can interact with hydrophobic pockets in proteins, while the thiophene-sulfonyl group can form hydrogen bonds or ionic interactions. The piperidine-piperazine backbone provides structural rigidity and can participate in various binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylprop-2-en-1-one: A simpler analog with similar reactivity but lacking the thiophene-sulfonyl and piperidine-piperazine groups.

    Thiophene-2-sulfonyl chloride: A precursor used in the synthesis of the target compound.

    Piperidine and Piperazine Derivatives: Compounds with similar backbones but different functional groups.

Uniqueness

1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity

Properties

Molecular Formula

C23H29N3O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C23H29N3O3S2/c27-23(21-10-13-26(14-11-21)31(28,29)22-9-5-19-30-22)25-17-15-24(16-18-25)12-4-8-20-6-2-1-3-7-20/h1-9,19,21H,10-18H2/b8-4+

InChI Key

CZKIPSFJSJLCCV-XBXARRHUSA-N

Isomeric SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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